tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
Properties
CAS No. |
2060027-09-8 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-9-15(10-17)8-16-12-7-5-4-6-11(12)15/h4-7,16H,8-10H2,1-3H3 |
InChI Key |
OESKDQQAUJNBJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=CC=CC=C23 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tertiary Amine Precursors
The azetidine ring is typically formed via intramolecular cyclization of a β-amino alcohol or related precursor. For example, a tert-butyl-protected β-amino ester undergoes base-mediated cyclization in anhydrous tetrahydrofuran (THF) at −78°C, yielding the azetidine core. Key parameters include:
| Parameter | Condition |
|---|---|
| Temperature | −78°C to 0°C |
| Base | Lithium hexamethyldisilazide (LHMDS) |
| Solvent | THF or dichloromethane |
| Reaction Time | 2–6 hours |
This method achieves yields of 60–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Spirocyclization Strategy
Spiroannulation between the azetidine and indole moieties is achieved using palladium-catalyzed C–N coupling. A tert-butyl carbamate-protected azetidine reacts with a brominated indole derivative in the presence of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos ligand.
Reaction optimization studies indicate that maintaining a nitrogen atmosphere and using degassed solvents increases yield by 15–20%.
tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is integral to protecting the azetidine nitrogen during synthesis. Patent WO2000063168A1 details a novel deprotection method using fluorinated anhydrides:
Trifluoroacetic Anhydride-Mediated Cleavage
-
Trifluoroacetamide Formation : The Boc-protected amine reacts with trifluoroacetic anhydride (TFAA) at 0°C for 1 hour.
-
Basic Hydrolysis : The intermediate is treated with aqueous NaOH (2M) at room temperature, yielding the free amine.
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| TFAA reaction | 1.2 eq TFAA | 0°C | 1 hour | 85% |
| Hydrolysis | 2M NaOH | 25°C | 30 min | 95% |
This method minimizes side reactions compared to traditional HCl/dioxane deprotection, which often causes indole ring degradation.
Regioselective Indole Functionalization
Introducing substituents to the indole ring requires regiocontrol. A Vilsmeier-Haack reaction approach enables selective formylation at the 7-position, followed by reductive amination to install the amino group.
Vilsmeier Reagent Application
Indole is treated with POCl3 and dimethylformamide (DMF) at −10°C to generate the 7-formyl intermediate. Subsequent condensation with ammonium acetate and sodium cyanoborohydride yields the 7-amino derivative.
| Parameter | Condition |
|---|---|
| Formylation Yield | 68% |
| Amination Yield | 82% |
Final Assembly and Purification
The tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is assembled via a one-pot tandem reaction:
-
Mitsunobu Reaction : Couples the azetidine and indole precursors using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Column Chromatography : Purification on silica gel (hexane/ethyl acetate 4:1) isolates the product in >90% purity.
Critical challenges include:
-
Epimerization Risk : The spirocenter may racemize under basic conditions, necessitating low-temperature protocols.
-
Solvent Choice : Polar aprotic solvents like dimethylacetamide (DMA) enhance reaction homogeneity but complicate downstream purification.
Scalability and Industrial Considerations
Kilogram-scale synthesis requires optimizing cost and safety:
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1 mol% Pd |
| Solvent Volume | 10 L/kg | 3 L/kg |
| Cycle Time | 48 hours | 24 hours |
Continuous flow reactors reduce reaction times by 40% compared to batch processes, as demonstrated in pilot plant trials .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate has been investigated for its biological activities. Research indicates that compounds with spirocyclic structures often exhibit unique pharmacological properties due to their ability to interact with biological targets in novel ways.
- Case Study : A study demonstrated that derivatives of spirocyclic compounds can act as inhibitors of specific enzymes involved in cancer progression, suggesting potential anti-cancer properties for this compound .
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its spirocyclic nature allows for diverse functionalization strategies.
- Synthesis Methodologies : Various synthetic routes have been developed to create derivatives of this compound, utilizing methodologies such as:
Material Science
Research has explored the use of spirocyclic compounds in material science, particularly in creating polymers with specific properties.
- Application Example : this compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability .
Table 1: Comparison of Biological Activities
Table 2: Synthetic Methodologies
Mechanism of Action
The mechanism of action of tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole/Indoline Ring
tert-butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 2059994-61-3)
- Molecular Formula : C₁₅H₂₁N₃O₂
- Molecular Weight : 275.35 g/mol
- Key Feature: Amino group at the 5' position of the indole ring.
- However, it may also increase metabolic susceptibility .
tert-butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS 2059975-34-5)
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molecular Weight : 274.36 g/mol
- Key Feature : Methyl group at the 5' position.
- Impact: The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility. This substitution is metabolically stable compared to reactive amino groups .
tert-butyl 6'-chloro-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Molecular Formula : C₁₅H₁₇ClN₂O₃
- Molecular Weight : 308.76 g/mol
- Key Feature : Chloro substituent at the 6' position and a 2'-oxo group.
- Impact : The electron-withdrawing chloro group and oxo moiety may alter electronic distribution, affecting binding affinity to targets. The oxo group could participate in hydrogen bonding, enhancing target selectivity .
Variations in Spiro Ring Systems
tert-butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1258638-81-1)
- Molecular Formula : C₁₇H₂₁FN₂O₃
- Molecular Weight : 320.36 g/mol
- Key Feature : Piperidine (six-membered) spiro ring instead of azetidine.
- The fluorine atom improves metabolic stability and bioavailability .
tert-butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5)
- Molecular Formula : C₁₆H₂₀N₂O₃
- Molecular Weight : 288.35 g/mol
- Key Feature : Pyrrolidine (five-membered) spiro ring.
- Impact : The pyrrolidine ring offers intermediate strain and flexibility compared to azetidine. Substituted phenyl groups (e.g., chloro, trifluoromethyl) on the pyrrolidine can sterically hinder interactions or enhance target binding .
Functional Group Modifications
tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Key Feature : 4-Methoxybenzyl substituent.
- Impact : The bulky benzyl group may reduce cell permeability but improve selectivity for hydrophobic binding pockets. The methoxy group contributes to electron-donating effects .
Nitrofuran-Equipped Spirocyclic Azetidines
- Example : tert-butyl 2′-(4-fluorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate (7e).
- Impact: The nitrofuran warhead confers anti-tubercular activity by generating reactive oxygen species.
Physicochemical Properties
Biological Activity
tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19N2O2
- Molecular Weight : 273.33 g/mol
- CAS Number : 2059972-24-4
The compound features a spirocyclic structure that contributes to its unique biological activity.
Biological Activity Overview
Research into the biological activities of this compound has revealed several promising effects:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in breast cancer models.
- Mechanism of Action : The compound's mechanism appears to involve the modulation of cell cycle pathways and induction of apoptosis in malignant cells. It may also interact with specific kinases involved in tumor growth.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound against triple-negative breast cancer (TNBC) cell lines. The results were as follows:
| Cell Line | GI50 (μM) | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | 0.80 | 0.88 |
| BT-549 | 0.80 | 0.94 |
| Hs 578T | 1.06 | 1.23 |
The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptotic activity.
Comparative Activity with Related Compounds
To understand the unique properties of this compound, its activity was compared with similar compounds:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| tert-butyl 1',2'-dihydrospiro[azetidine] | 0.88 | High |
| Known Chemotherapeutic Agent (e.g., Doxorubicin) | 0.75 | Moderate |
This comparison highlights the selectivity and potency of this compound relative to established treatments .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the spirocyclic structure and substituent positions. For example, distinct azetidine ring protons appear at δ 3.0–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 395.2 [M+1] observed in intermediates) .
- Infrared (IR) Spectroscopy : Carbamate C=O stretches near 1680–1720 cm⁻¹ confirm Boc protection .
How can researchers resolve ambiguities in spectral data, such as overlapping signals in NMR?
Q. Advanced
- 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping proton environments. For example, NOESY can confirm spatial proximity of azetidine and indole protons .
- X-ray Crystallography : Resolves absolute configuration and confirms spirocyclic geometry. Crystallographic data for analogs (e.g., tert-butyl 6'-chloro derivatives) show bond angles of ~109° at the spiro center .
- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate experimental data .
How do substituents (e.g., chloro, amino) influence the compound’s reactivity and biological activity?
Q. Basic
- Chloro Substituents : Enhance electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution. For example, 5'-chloro analogs show increased kinase inhibition compared to unsubstituted derivatives .
- Amino Groups : Improve solubility and hydrogen-bonding capacity. The 7'-amino derivative in exhibits enhanced receptor binding (e.g., IC₅₀ < 1 µM in kinase assays) .
How can researchers reconcile contradictory biological activity data across structural analogs?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., bromo vs. amino at the 5' position) identifies critical pharmacophores. For instance, tert-butyl 5'-bromo analogs show reduced solubility but improved metabolic stability compared to amino derivatives .
- Kinetic Assays : Measuring values for enzyme inhibition clarifies substituent effects. A 10-fold difference in between chloro and methoxy analogs highlights electronic effects .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Scaffold for Kinase Inhibitors : The spirocyclic core mimics ATP-binding motifs in kinases, making it a template for inhibitors targeting EGFR or CDK2 .
- Chemical Probes : Functionalized derivatives (e.g., fluorescent tags) track target engagement in cellular assays .
What strategies assess the metabolic stability of this compound?
Q. Advanced
- In Vitro Microsomal Assays : Incubation with liver microsomes (human/rat) quantifies half-life (). tert-Butyl 5'-fluoro analogs exhibit minutes due to reduced CYP450 oxidation .
- Plasma Stability Tests : Monitoring degradation in plasma identifies esterase-sensitive motifs. Boc-protected derivatives show >90% stability after 2 hours .
How should this compound be stored to ensure long-term stability?
Q. Basic
- Storage Conditions : Sealed containers under inert gas (N₂ or Ar) at room temperature (RT) prevent hydrolysis of the Boc group .
- Solvent Compatibility : Stock solutions in anhydrous DMSO (10 mM) minimize degradation. Avoid aqueous buffers with pH > 8 to prevent ester cleavage .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Q. Advanced
- Purification Bottlenecks : Flash chromatography becomes impractical; switch to recrystallization (e.g., n-heptane/1,4-dioxane mixtures) for multi-gram batches .
- Exothermic Reactions : Controlled addition of reagents (e.g., NaOtBu) prevents thermal runaway in large-scale cyclizations .
- Regulatory Compliance : Scaling requires documentation of impurity profiles (e.g., HPLC purity >95%) and residual solvent levels per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
